molecular formula C17H17N3O3 B14584921 (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine CAS No. 61200-66-6

(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine

Cat. No.: B14584921
CAS No.: 61200-66-6
M. Wt: 311.33 g/mol
InChI Key: XMZPXIXGGBJRIK-UHFFFAOYSA-N
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Description

(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is a chemical compound that belongs to the class of imines It features a morpholine ring, a nitrophenyl group, and a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine typically involves the condensation reaction between 2-(morpholin-4-yl)-5-nitrobenzaldehyde and aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of glacial acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Reduction of Nitro Group: 2-(Morpholin-4-yl)-5-aminophenyl-N-phenylmethanimine

    Reduction of Imine Bond: (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanamine

    Substitution Reactions: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the imine bond play crucial roles in its binding affinity and activity. The compound can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-{[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Similar structure with a quinoline ring instead of a nitrophenyl group.

    (E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine: Contains a methyl-substituted phenyl ring.

Uniqueness

(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

61200-66-6

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

1-(2-morpholin-4-yl-5-nitrophenyl)-N-phenylmethanimine

InChI

InChI=1S/C17H17N3O3/c21-20(22)16-6-7-17(19-8-10-23-11-9-19)14(12-16)13-18-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2

InChI Key

XMZPXIXGGBJRIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC=CC=C3

Origin of Product

United States

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